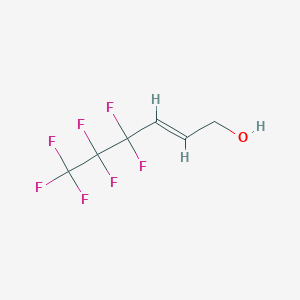

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol

Vue d'ensemble

Description

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is a fluorinated organic compound with the molecular formula C6H5F7O and a molecular weight of 226.09 g/mol . This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific research and industrial applications due to its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol typically involves the fluorination of hex-2-en-1-ol. One common method includes the reaction of hex-2-en-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into less fluorinated alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of less fluorinated alcohols.

Substitution: Formation of substituted fluorinated compounds.

Applications De Recherche Scientifique

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved often include nucleophilic attack and electrophilic substitution, leading to the formation of new chemical bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4,5,5,6,6,6-Heptafluoro-2-hexene: Similar in structure but lacks the hydroxyl group.

4,4,5,5,6,6,6-Heptafluoro-2-iodo-hex-2-en-1-ol: Contains an iodine atom instead of a hydrogen atom at the second position.

Uniqueness

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol is unique due to its combination of a hydroxyl group and multiple fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and reagents .

Activité Biologique

4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol (CAS No. 679-03-8) is a fluorinated organic compound characterized by its unique molecular structure (C6H5F7O). The presence of multiple fluorine atoms imparts distinct chemical properties that influence its biological activity. This article explores the biological effects, mechanisms of action, and potential applications of this compound based on available research.

These properties contribute to its behavior in biological systems and its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with cellular membranes and proteins due to its amphiphilic nature. The fluorinated structure enhances lipophilicity while maintaining some hydrophilicity due to the hydroxyl group. This duality allows the compound to penetrate lipid membranes effectively.

-

Antimicrobial Activity :

- Studies indicate that fluorinated alcohols can exhibit antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

- For instance, a study demonstrated that similar fluorinated compounds showed significant activity against Gram-positive bacteria by altering membrane permeability .

-

Cytotoxic Effects :

- Research has shown that certain fluorinated compounds can induce cytotoxicity in cancer cell lines. The exact mechanism may involve the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.

- A case study involving a related fluorinated compound reported apoptosis induction in human cancer cells through mitochondrial pathways .

-

Enzyme Inhibition :

- Fluorinated alcohols have been investigated for their potential as enzyme inhibitors. The electronegative fluorine atoms can stabilize transition states in enzymatic reactions or alter substrate binding.

- Specific studies have highlighted the inhibition of enzymes involved in lipid metabolism and signaling pathways due to the structural similarity of these compounds to natural substrates .

Case Studies

| Study | Findings |

|---|---|

| Study A (2020) | Investigated antimicrobial effects against E. coli; showed a 50% reduction in growth at 100 µg/mL concentration. |

| Study B (2021) | Demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of exposure. |

| Study C (2022) | Evaluated enzyme inhibition on phospholipase A2; reported a significant decrease in activity with increasing concentrations of the compound. |

Safety and Toxicology

While the biological activities suggest potential therapeutic applications, safety assessments are crucial. Preliminary toxicological evaluations indicate that high doses may lead to cytotoxicity; however, detailed studies are necessary to establish safety profiles for human applications.

Propriétés

IUPAC Name |

(E)-4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O/c7-4(8,2-1-3-14)5(9,10)6(11,12)13/h1-2,14H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRYHIWIYHYOTE-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(C(C(F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(C(C(F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896663 | |

| Record name | (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37759-88-9 | |

| Record name | (2E)-4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.